Opioid Receptor Binding Affinity: Nanomolar Potency of the 2-Methoxy Cinnamylamine Scaffold vs. Structurally Related N-Substituted Cinnamyl Ligands
In a competitive radioligand binding assay using [³H]dihydromorphine in rat brain membrane preparations, the target compound demonstrated an IC₅₀ of 0.640 nM against opioid receptors (MOR/DOR/KOR mixture), as reported in BindingDB entry CHEMBL301654 [1]. This sub-nanomolar affinity places the compound among high-potency opioid receptor ligands. For context, the structurally distinct but scaffold-related cinnamyl ligand 2-(cinnamyloxy)-N-methyl-N-phenethylethanamine exhibits a substantially weaker MOR affinity (Kᵢ = 1680 nM) as reported in a deconstruction study of 14-phenylpropyloxymetopon [2]. While these two studies employ different assay formats (IC₅₀ vs. Kᵢ), the approximately 2,600-fold difference in measured affinity values is consistent with the critical role of the direct N-cinnamyl linkage and ortho-methoxy substitution pattern in enhancing receptor engagement relative to the ether-linked cinnamyloxy scaffold. Within the LP1-derived N-methyl-N-phenylethylamino series, the lead compound 5c achieves a KᵢMOR of 6.1 nM and an IC₅₀ of 11.5 nM in cAMP assays at MOR [3], further contextualizing the affinity range accessible to N-phenethyl cinnamyl-based ligands.
| Evidence Dimension | Opioid receptor binding affinity (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 0.640 nM ([³H]dihydromorphine displacement, rat brain membranes) |
| Comparator Or Baseline | 2-(Cinnamyloxy)-N-methyl-N-phenethylethanamine: Kᵢ MOR = 1680 nM; LP1 derivative 5c: KᵢMOR = 6.1 nM, IC₅₀ (cAMP) = 11.5 nM |
| Quantified Difference | Target compound IC₅₀ is ~2,600-fold lower than 2-(cinnamyloxy) analog Kᵢ; approximately 18.7-fold lower than 5c IC₅₀ (cAMP) |
| Conditions | Target: [³H]dihydromorphine competitive binding, rat brain membranes (BindingDB CHEMBL301654). Comparator: [³H]DAMGO binding, MOR-transfected cells (5c); [³H]naloxone binding (cinnamyloxy analog). |
Why This Matters
For procurement decisions in opioid receptor research, the sub-nanomolar binding potency of the 2-methoxy cinnamylamine scaffold provides a high-affinity starting point for SAR exploration that is quantitatively distinguishable from ether-linked or amide-based cinnamyl analogs, enabling more efficient hit-to-lead optimization with lower compound consumption in primary screens.
- [1] BindingDB. BDBM50225849 (CHEMBL301654): IC₅₀ = 0.640 nM, [³H]dihydromorphine binding, rat brain opioid receptors. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50225849 (accessed 2026). View Source
- [2] Yuan, Y.; Zaidi, S. A.; Elbegdorj, O.; et al. Deconstructing 14-Phenylpropyloxymetopon: Minimal Requirements for Binding to Mu Opioid Receptors. Bioorg. Med. Chem. 2012, 20 (10), 3170–3182. View Source
- [3] Turnaturi, R.; Parenti, C.; Prezzavento, O.; et al. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules 2018, 23 (3), 677. View Source
